S-Laropiprant
Description
Properties
Molecular Formula |
C21H19ClFNO4S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[(3S)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m0/s1 |
InChI Key |
NXFFJDQHYLNEJK-ZDUSSCGKSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for Core Formation
The cyclopenta[b]indole scaffold of S-Laropiprant is constructed via Fischer indole synthesis, a classical method for indole ring formation. A hydrazine derivative reacts with a cyclic ketone under acidic conditions to yield the tetrahydrocyclopenta[b]indole core. For example, reaction of 4-chlorobenzyl hydrazine with a fluorinated ene-acid in methanesulfonic acid (MSA) produces the indole intermediate in 85% yield.
Key Reaction Conditions
| Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| 4-Chlorobenzyl hydrazine + Ene-acid | MSA, CH₃CN | 50°C | 85% |
Sulfonylation and Functionalization
Introduction of the methylsulfonyl group is achieved through copper-mediated sulfonylation. Early methods utilized CuI and sodium methanesulfinate in dimethyl sulfoxide (DMSO) at 105°C, achieving 90% assay yield but requiring stringent conditions.
Asymmetric Hydrogenation for Stereochemical Control
Ruthenium-Catalyzed Enantioselective Hydrogenation
The chiral center at C3 is established via asymmetric hydrogenation of a β,γ-unsaturated ene-acid. Using a (p-cymene)Ru(S-BINAP)Cl₂ catalyst and tetramethylguanidine (TMG) as a base, the reaction proceeds under 10 psi H₂ in methanol, achieving 91% enantiomeric excess (ee) and 98% assay yield.
Optimized Hydrogenation Parameters
| Substrate | Catalyst Loading | Pressure | ee | Yield |
|---|---|---|---|---|
| β,γ-Unsaturated ene-acid | 1.2 mol% | 10 psi | 91% | 98% |
Enantiomeric Excess Upgrade
Crystallization of the diisopropylamine (DIPA) salt upgrades the ee to >99%, ensuring pharmaceutical-grade purity.
Enzymatic Resolution for Early Chiral Separation
Lipase-Mediated Hydrolysis
To circumvent inefficient late-stage resolution, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of a racemic indole ester. This method achieves >98% ee with 30% yield for the desired enantiomer, enabling recycling of the undesired (S)-enantiomer via racemization.
Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (Product) | Yield |
|---|---|---|---|
| Pseudomonas fluorescens | Racemic indole ester | >98% | 30% |
Third-Generation Process: Convergent Synthesis
Modular Assembly of Key Intermediates
A convergent route synthesizes the indole and sulfone moieties separately before coupling:
Final Coupling and Purification
The indole and sulfone intermediates undergo Suzuki-Miyaura cross-coupling, followed by acid-catalyzed cyclization. Final purification via recrystallization in ethyl acetate/heptane yields this compound with >99.9% analytical purity and <10 ppm residual ruthenium.
Comparative Analysis of Synthetic Routes
Structural Confirmation and Analytical Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (3R) configuration and planar cyclopenta[b]indole system. Key bond lengths (C3–C4: 1.54 Å) and angles (N1–C2–C3: 109.5°) align with DFT calculations.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.32 (d, J = 8.4 Hz, 2H, Ar–H), 3.12 (s, 3H, SO₂CH₃).
- MS (ESI+) : m/z 436.0 [M+H]⁺.
Industrial-Scale Challenges and Solutions
Biliary Excretion Mitigation
Early leads suffered from rapid biliary clearance due to the methylsulfone group. Replacing the 7-methylsulfone with fluorine reduced logP from 3.2 to 2.8, enhancing pharmacokinetics.
Catalytic Efficiency in Hydrogenation
Lower H₂ pressure (0–10 psi) improved enantioselectivity by favoring the endo transition state, reducing catalyst loading to 0.5 mol%.
Chemical Reactions Analysis
Key Structural Features and Chemical Transformations
| Feature | Chemical Relevance | Impact on Properties |
|---|---|---|
| Fluorine substituent | Introduced at position 7 to reduce biliary excretion. | Diminished clearance rates, improved systemic exposure. |
| Methylsulfonyl group | Retained at position 5 for maintaining DP1 receptor affinity. | Critical for receptor binding via hydrogen bonding and steric interactions. |
| 4-chlorobenzyl moiety | Attached at position 4 to optimize lipophilicity and receptor selectivity. | Enhances affinity for DP1 over other prostaglandin receptors (e.g., TP). |
Mechanism of Biliary Excretion Reduction
The substitution of methylsulfonyl with fluorine altered the compound’s metabolic fate. Rat bile duct cannulation studies revealed that fluorinated analogs like Laropiprant exhibited reduced biliary excretion compared to their methylsulfonyl counterparts. This modification likely disrupted conjugation pathways (e.g., glucuronidation or sulfation) typically responsible for biliary elimination, enhancing systemic availability .
Chiral Center Formation
Laropiprant’s (3R)-configuration at the cyclopenta[b]indol core is critical for its biological activity. The synthesis involved stereoselective formation of this chiral center, ensuring the correct spatial arrangement of functional groups for receptor binding. While the exact stereospecific reaction conditions are not detailed in the literature, the final compound’s enantiomeric purity was validated through standard chiral chromatographic methods .
Pharmacokinetic Correlation with Structural Changes
| Parameter | Initial Compounds (6, 7) | Laropiprant (13) |
|---|---|---|
| Half-life (rats) | Short (high clearance) | Improved (reduced biliary excretion) |
| Biliary excretion | High (Cmax = 1100–3900 μM) | Reduced |
| DP1 Antagonism | Potent (Ki = 2.0 nM) | Potent (Ki = 2.0 nM) |
Scientific Research Applications
Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular signaling.
Medicine: Primarily used in combination with niacin to reduce niacin-induced flushing.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.
Mechanism of Action
S-Laropiprant exerts its effects by selectively antagonizing the DP1 receptor, which is activated by prostaglandin D2. By blocking this receptor, this compound prevents the vasodilation and increased blood flow that lead to facial flushing. This mechanism involves the inhibition of G protein-coupled receptor signaling pathways, reducing the production of cyclic AMP and subsequent vasodilatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
S-Laropiprant’s unique attributes are contrasted with hypothetical analogs based on its pharmacophore and mechanism of action.
Structural Analogs
This compound belongs to the tetrahydrocyclopenta[b]indole class. Potential structural analogs include:
Racemic Laropiprant (R/S-Laropiprant) : The racemic mixture of Laropiprant was initially studied, but the (R)-enantiomer (this compound) demonstrated superior DP1 receptor binding affinity and metabolic stability .
Indole-Acetic Acid Derivatives : Compounds like MK-2894 (a DP1 antagonist with a similar indole core but differing substituents) share functional groups but vary in sulfonyl or halogen modifications, impacting receptor selectivity and pharmacokinetics.
Functional Analogs
Functionally similar DP1 antagonists include:
Fevipiprant (QAW039): A non-steroidal DP1/DP2 antagonist with a quinoline-carboxamide structure. Unlike this compound, it targets both DP1 and DP2 receptors, broadening therapeutic applications in asthma and allergies.
OC-459 (Cayman Chemical) : A potent DP1 antagonist with a benzimidazole core. It lacks the cyclopentane ring and methylsulfonyl group, leading to differences in bioavailability and half-life.
Comparative Data Table
The following table summarizes key properties of this compound and theoretical analogs. Note: Data for analogs are inferred from structural class characteristics, as explicit comparisons are unavailable in the provided evidence.
Research Findings and Limitations
Efficacy : this compound’s (R)-configuration optimizes DP1 binding, with >100-fold selectivity over DP2 receptors compared to racemic forms .
Clinical Use : It was combined with niacin to reduce flushing but withdrawn due to insufficient cardiovascular benefits. This contrasts with Fevipiprant, which remains in trials for inflammatory diseases.
Metabolism : The methylsulfonyl group in this compound enhances metabolic stability, whereas analogs like OC-459 exhibit faster hepatic clearance due to benzimidazole oxidation.
Gaps in Evidence : The provided sources lack direct comparative studies. Further research is needed to validate pharmacokinetic and pharmacodynamic differences between this compound and its analogs.
Biological Activity
S-Laropiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily developed to mitigate the flushing side effects associated with niacin therapy. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and clinical implications based on diverse studies.
This compound functions by selectively inhibiting the DP1 receptor, which is involved in various physiological processes, including vasodilation and inflammation. By blocking this receptor, this compound reduces the biological effects of prostaglandin D2 (PGD2), leading to decreased flushing and improved tolerability of niacin therapy in patients with dyslipidemia.
Lipid Profile Improvement
In clinical studies, this compound has demonstrated significant efficacy in improving lipid profiles when combined with extended-release niacin (ERN). The following table summarizes key findings from clinical trials assessing the lipid-lowering effects of this compound:
Intracerebral Hemorrhage Model
A notable study investigated the effects of this compound in a mouse model of intracerebral hemorrhage (ICH). The results indicated that treatment with this compound significantly reduced brain injury and neurologic deficits post-ICH. Key findings included:
- Reduction in Lesion Volume : Laropiprant-treated mice exhibited a 26.59% decrease in lesion volume compared to controls.
- Decreased Inflammation : Immunohistochemical analysis showed reduced microglial activation (Iba-1 staining) by approximately 48% in treated groups, indicating lower inflammatory responses .
Safety Profile
While this compound has shown efficacy in enhancing the tolerability of niacin, it is also associated with certain adverse effects. Clinical trials reported an increased incidence of:
- Diabetes-related complications : A notable rise in new diabetes diagnoses and disturbances in glucose control was observed among patients receiving the combination therapy .
- Gastrointestinal and Musculoskeletal Issues : Increased rates of gastrointestinal symptoms and musculoskeletal pain were documented .
Q & A
Q. What are the key considerations in designing a clinical trial to evaluate S-Laropiprant’s efficacy in lipid modulation and cardiovascular outcomes?
- Methodological Answer : Clinical trials should employ a randomized, double-blind, placebo-controlled design with stratification for baseline lipid profiles and comorbidities. Primary endpoints should include major vascular events (e.g., nonfatal myocardial infarction, stroke) and lipid biomarkers (LDL-C, HDL-C). Secondary endpoints may assess adverse events (e.g., glycemic disturbances, musculoskeletal effects). A run-in phase is critical to standardize background statin therapy and ensure participant tolerance to this compound . Experimental protocols must detail inclusion/exclusion criteria, randomization methods, and statistical power calculations to detect clinically meaningful differences .
How can researchers formulate a focused research question on this compound using the PICOT framework?
- Methodological Answer : Use the PICOT framework:
- P opulation: Adults with atherosclerotic vascular disease.
- I ntervention: 2 g extended-release niacin + 40 mg this compound daily.
- C omparison: Placebo + statin therapy.
- O utcome: Incidence of major vascular events over 4 years.
- T ime: Median follow-up of 3.9 years.
This structure ensures specificity and alignment with clinical relevance. Pilot studies should validate feasibility before large-scale trials .
Q. What methodologies are recommended for conducting a systematic review on this compound’s safety profile?
- Methodological Answer : Define inclusion criteria using databases (PubMed, Cochrane Library) and keywords: “this compound,” “adverse events,” “niacin combination.” Screen studies for quality (e.g., CONSORT compliance) and extract data on serious adverse events (diabetes control disturbances, bleeding risks). Meta-analyses should use fixed/random-effects models to pool risk ratios, with sensitivity analyses to address heterogeneity. Pre-register the review protocol (e.g., PROSPERO) to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s lipid-modifying effects and its lack of clinical benefit in reducing vascular events?
- Methodological Answer : Investigate discordance through subgroup analyses (e.g., baseline HDL-C levels, diabetes status) and mechanistic studies. For example, the HPS2-THRIVE trial found no reduction in vascular events despite LDL-C lowering, suggesting HDL functionality (e.g., cholesterol efflux capacity) may be more critical than absolute HDL-C levels . Translational studies using lipidomics or genetic profiling (e.g., APOA1 variants) could clarify this paradox .
Q. What statistical approaches are appropriate for analyzing adverse event data in this compound studies?
- Methodological Answer : Use time-to-event analyses (Cox proportional hazards models) to assess incidence rates of serious adverse events (e.g., infections, bleeding). Adjust for covariates like age, diabetes status, and concomitant medications. For rare events, Bayesian methods or Poisson regression may improve power. Sensitivity analyses should explore confounding by indication and adherence patterns .
Q. How can preclinical models address the translational gap in this compound’s mechanisms of action?
- Methodological Answer : Employ animal models (e.g., ApoE⁻/⁻ mice) to isolate this compound’s effects on prostaglandin D₂ receptor inhibition versus niacin’s lipid effects. Use knock-in/knockout models to validate target engagement. Transcriptomic or metabolomic profiling in tissue samples may identify off-target pathways contributing to adverse effects (e.g., insulin resistance) .
Q. What are the implications of non-significant primary outcomes in this compound trials despite improvements in surrogate biomarkers?
- Methodological Answer : Surrogate endpoints (e.g., HDL-C elevation) may not predict clinical benefit if they lack causal links to hard outcomes. Researchers should prioritize patient-centric endpoints in trial design and use Mendelian randomization studies to validate biomarkers. Post hoc analyses of failed trials can inform future research directions (e.g., combination therapies targeting inflammation) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
